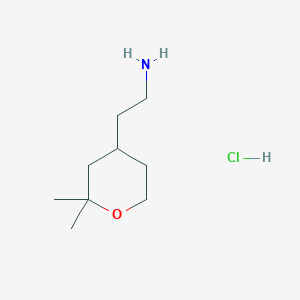![molecular formula C10H12ClNO3S B8660679 N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide](/img/structure/B8660679.png)
N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C10H12ClNO3S It is a derivative of methanesulfonamide and features a chloropropanoyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide typically involves the reaction of 4-aminophenylmethanesulfonamide with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and safe production of the compound by minimizing the handling of hazardous reagents and optimizing reaction conditions for higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted amides, thioethers, and esters.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary amines and alcohols.
Hydrolysis: Products include carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropanoyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The methanesulfonamide moiety can enhance the compound’s binding affinity and specificity for its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[4-
N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide: This compound has a similar structure but with a different position of the chlorine atom on the propanoyl group.
Eigenschaften
Molekularformel |
C10H12ClNO3S |
|---|---|
Molekulargewicht |
261.73 g/mol |
IUPAC-Name |
N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C10H12ClNO3S/c1-16(14,15)12-9-4-2-8(3-5-9)10(13)6-7-11/h2-5,12H,6-7H2,1H3 |
InChI-Schlüssel |
ZPOKJQQFXBTSCT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B8660633.png)


![6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B8660668.png)





